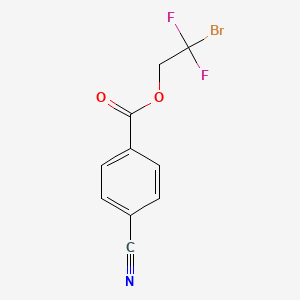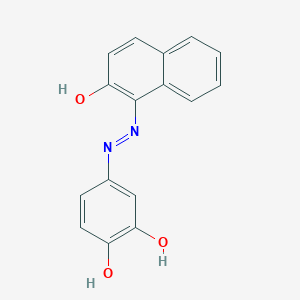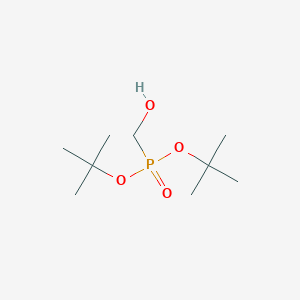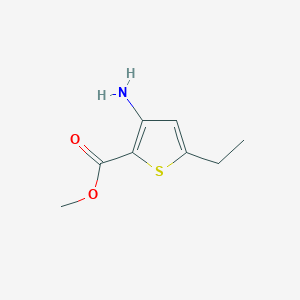
2,3,4,6-Tetrachlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6-Tetrachlorobenzoic acid is an organic compound with the molecular formula C7H2Cl4O2 It is a derivative of benzoic acid where four hydrogen atoms on the benzene ring are replaced by chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrachlorobenzoic acid typically involves the chlorination of benzoic acid derivatives. One common method is the direct chlorination of benzoic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and distillation are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetrachlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or completely dechlorinated benzoic acid.
Oxidation Reactions: Oxidation of this compound can lead to the formation of chlorinated quinones or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents under elevated temperatures.
Reduction Reactions: Reducing agents such as sodium borohydride or catalytic hydrogenation are used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids with different functional groups replacing the chlorine atoms.
Reduction Reactions: Products include partially or fully dechlorinated benzoic acids.
Oxidation Reactions: Products include chlorinated quinones and other oxidized derivatives.
Scientific Research Applications
2,3,4,6-Tetrachlorobenzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetrachlorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The chlorine atoms on the benzene ring can enhance the compound’s reactivity and binding affinity to target molecules, leading to various biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrachlorobenzoic acid: Another tetrachlorinated derivative of benzoic acid with chlorine atoms at different positions.
2,3,4,5-Tetrachlorobenzoic acid: A similar compound with chlorine atoms at the 2,3,4, and 5 positions on the benzene ring.
2,4,6-Trichlorobenzoic acid: A trichlorinated derivative with three chlorine atoms on the benzene ring.
Uniqueness
2,3,4,6-Tetrachlorobenzoic acid is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical properties and reactivity. This unique structure allows it to participate in specific chemical reactions and exhibit particular biological activities that may not be observed in other chlorinated benzoic acids.
Properties
CAS No. |
50-40-8 |
|---|---|
Molecular Formula |
C7H2Cl4O2 |
Molecular Weight |
259.9 g/mol |
IUPAC Name |
2,3,4,6-tetrachlorobenzoic acid |
InChI |
InChI=1S/C7H2Cl4O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1H,(H,12,13) |
InChI Key |
WXMDSEXWSOFZAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-hydroxy-3,5-dimethylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14085070.png)

![[5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl 2-methylbut-2-enoate](/img/structure/B14085090.png)

![Benzoic acid, 4-[4-(2-oxiranyl)butoxy]-, 4-methoxyphenyl ester](/img/structure/B14085096.png)




![2-Butyl-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085138.png)

![1-(3,4-Dichlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085154.png)

